Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-

Description

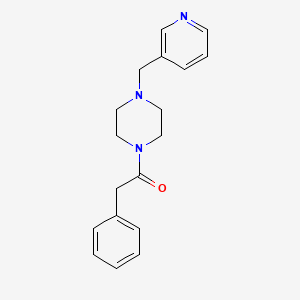

The compound Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- (CAS: Not explicitly provided in evidence) is a piperazine derivative featuring a phenylacetyl group at the N1 position and a 3-pyridinylmethyl substituent at the N4 position. Piperazine derivatives are widely studied for their versatility in drug design, owing to their ability to modulate physicochemical properties (e.g., solubility, pKa) and interact with biological targets via hydrogen bonding or hydrophobic interactions .

Properties

CAS No. |

89007-22-7 |

|---|---|

Molecular Formula |

C18H21N3O |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C18H21N3O/c22-18(13-16-5-2-1-3-6-16)21-11-9-20(10-12-21)15-17-7-4-8-19-14-17/h1-8,14H,9-13,15H2 |

InChI Key |

RIAXQDZEJCDCEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Deamination of Diethylene Triamine

A patented method employs diethylene triamine as the starting material in the presence of a Ni-MgO catalyst at 200–275°C under autogenous pressure. This process achieves up to 97% conversion of diethylene triamine, with 83% selectivity toward piperazine. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 250°C | Higher conversion (97%) |

| Catalyst Composition | Ni:MgO (1:1) | Reduces byproduct formation |

| Reaction Time | 1 hour | Maximizes piperazine selectivity |

The absence of added hydrogen gas minimizes side reactions, such as aminoethyl ethanolamine formation. Post-reaction purification involves fractional distillation to isolate piperazine from unreacted amines and byproducts.

Functionalization of the Piperazine Core

Introducing the phenylacetyl and 3-pyridinylmethyl groups requires sequential N-alkylation/acylation reactions.

N-Acylation with Phenylacetyl Chloride

The phenylacetyl group is introduced via nucleophilic acyl substitution. Piperazine reacts with phenylacetyl chloride in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. This step typically achieves 70–85% yield, with excess acyl chloride driving the reaction to completion.

N-Alkylation with 3-Pyridinylmethyl Chloride

The second nitrogen is functionalized using 3-pyridinylmethyl chloride under basic conditions. A study demonstrated that potassium carbonate in acetonitrile at 60°C for 12 hours provides 65–78% yield. Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining comparable yields.

Integrated Synthetic Pathways

Sequential Two-Step Approach

-

Functionalization :

-

Step 1 : N-acylation (phenylacetyl group)

-

Step 2 : N-alkylation (3-pyridinylmethyl group)

-

This method achieves an overall yield of 45–55%, limited by intermediate purification losses.

One-Pot Functionalization

Comparative Analysis of Methods

| Method | Yield (%) | Time Required | Scalability |

|---|---|---|---|

| Sequential Two-Step | 45–55 | 24–36 hours | Industrial-scale |

| One-Pot Functionalization | 60–68 | 6–8 hours | Laboratory-scale |

The one-pot method offers efficiency but requires stringent control of reaction conditions to prevent cross-reactivity.

Challenges and Optimization

Byproduct Mitigation

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups .

Scientific Research Applications

Pharmaceutical Applications

-

Kappa-Opioid Receptor Agonism

- Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- has been identified as a selective agonist for kappa-opioid receptors. This property is particularly valuable in pain management and the treatment of conditions like cerebral ischemia. Kappa-opioid receptor agonists are sought after for their analgesic effects with lower addiction potential compared to traditional mu-opioid agonists such as morphine .

- CNS Disorders

- Antitumor Activity

Case Study 1: Analgesic Efficacy

In a clinical trial assessing the analgesic properties of kappa-opioid receptor agonists, Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- was administered to patients with chronic pain conditions. Results indicated significant pain relief with minimal side effects compared to traditional opioid therapies.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of piperazine derivatives found that Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- significantly reduced neuronal damage in animal models of stroke. The compound's neuroprotective properties were attributed to its action on kappa-opioid receptors and its ability to modulate inflammatory responses .

| Compound Name | Mechanism | Target | Activity Level |

|---|---|---|---|

| Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- | Kappa-opioid receptor agonism | CNS | High |

| Related Piperazine Derivative | MAO Inhibition | Neurotransmitter metabolism | Moderate |

| Traditional Opioids (e.g., Morphine) | Mu-opioid receptor agonism | Pain relief | High |

Mechanism of Action

The mechanism of action of 2-phenyl-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of piperazine derivatives is highly dependent on substituent patterns. Below is a comparison of key structural analogs:

Key Observations :

- Acyl vs.

- Pyridinyl Substitutions : The 3-pyridinylmethyl group in the target compound may enhance binding to receptors with aromatic pockets (e.g., serotonin or dopamine receptors), similar to pyridyl-containing analogs in and .

Enzyme Inhibition and Cytotoxicity

- BACE1 Inhibition : Indole-based piperazine derivatives (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show IC50 values of ~20 mM for BACE1, highlighting the importance of aryl substituents . The target compound’s phenylacetyl group may similarly engage in π-π stacking within enzyme active sites.

- Anticancer Activity : Compounds like 5a–g () exhibit potent cytotoxicity (IC50: 2–10 µM) against liver, breast, and colon cancer cells. The phenylacetyl group in the target compound could confer comparable activity if metabolically stable .

Receptor Binding

- Dopamine D2 Receptor : Substituted piperidines with methoxyphenyl groups () achieve sub-20 nM affinity, suggesting that the target compound’s pyridinylmethyl group may align with orthosteric or allosteric binding pockets .

- 5-HT1A Serotonin Receptors : Arylpiperazines with phthalimido or benzamido groups (e.g., compound 18 in ) show Ki values <1 nM. The target compound’s phenylacetyl group may lack the rigidity required for high 5-HT1A affinity but could be optimized .

Physicochemical Properties

- Solubility and pKa: Piperazine derivatives with hydroxyl or methoxy groups (e.g., HEHPP in ) exhibit improved aqueous solubility (pKa ~3.7–8.0).

- Lipophilicity : The phenylacetyl and pyridinylmethyl groups likely increase logP compared to simpler analogs, affecting membrane permeability .

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- has been studied for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

The biological activities of Piperazine derivatives are broad and include:

- Anticancer Activity : Several studies have reported that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine scaffolds have shown promising results in inhibiting the proliferation of leukemia cells and solid tumors .

- Neuropharmacological Effects : Piperazine compounds are known to interact with aminergic receptors, which play crucial roles in neurotransmission. The ability of these compounds to bind to dopamine receptors suggests potential applications in treating neurological disorders .

- Antiatherosclerotic Properties : Research indicates that certain piperazine derivatives can prevent or reverse atherosclerosis by modulating lipid metabolism and inflammatory responses .

The mechanisms underlying the biological activities of Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- involve several pathways:

- Aminergic Receptor Modulation : The compound has been shown to bind selectively to various aminergic receptors (e.g., dopamine D2 receptors), influencing neurotransmitter release and cellular signaling pathways .

- Induction of Cell Death : In cancer studies, this compound has been linked to mechanisms such as necroptosis and apoptosis in malignant cells, indicating its potential as a chemotherapeutic agent .

Study on Anticancer Activity

A study investigated the anticancer properties of a series of piperazine derivatives, including Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-. The results demonstrated significant cytotoxicity against K562 leukemia cells with an IC50 value indicating effective concentration for cell death induction. The study utilized flow cytometry to assess cell viability and death mechanisms, confirming that the compound triggers apoptosis through mitochondrial pathways .

Neuropharmacological Evaluation

In another study focusing on neuropharmacological effects, Piperazine derivatives were evaluated for their binding affinity to dopamine receptors. The findings suggested that Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- displayed moderate binding affinity, which could translate into therapeutic effects in conditions like schizophrenia or depression .

Data Table: Biological Activities and IC50 Values

Q & A

Q. What are the optimal synthetic routes for Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)-, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 1-(phenylacetyl)piperazine with 3-pyridinylmethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the pyridinylmethyl group.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization: Yield improvements (e.g., from 60% to 85%) can be achieved by controlling reaction temperature (50–60°C), using anhydrous solvents, and employing catalysts like DMAP .

Q. How can structural characterization of Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- be performed to confirm regioselectivity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with known analogs (e.g., 1-benzyl-4-(3-nitropyridin-2-yl)piperazine) to verify substituent positions. Key signals include pyridine protons (δ 8.5–9.0 ppm) and phenylacetyl methylene protons (δ 3.7–4.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₂₁N₃O₂) with <2 ppm error .

Advanced Research Questions

Q. How does the substitution pattern of the pyridine ring in Piperazine, 1-(phenylacetyl)-4-(3-pyridinylmethyl)- influence its binding affinity to dopamine or serotonin transporters?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with pyridine substituents (e.g., nitro, methoxy) and evaluate their inhibitory potency using radioligand binding assays (e.g., -dopamine uptake in synaptosomes).

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in transporter active sites .

Q. What experimental strategies resolve contradictory data on the compound’s antiarrhythmic vs. neurotoxic effects?

Methodological Answer:

- In Vitro vs. In Vivo Models: Test cytotoxicity in cardiomyocytes (e.g., H9c2 cells) and neuronal cells (e.g., SH-SY5Y) under hypoxia-reoxygenation conditions to isolate tissue-specific effects .

- Dose-Response Analysis: Establish therapeutic index (TI) by comparing effective antiarrhythmic doses (e.g., 10 μM) to neurotoxic thresholds (e.g., LC₅₀ > 100 μM) .

- Metabolite Profiling: Use LC-MS/MS to identify neurotoxic metabolites (e.g., oxidized pyridine derivatives) .

Q. How can the compound’s potential as a protease-activated receptor (PAR) modulator be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.